Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- is a chemical compound that belongs to the class of acridines. It is characterized by the presence of a chloro group at position 6, a methoxy group at position 2, and an amino group at position 9 of the acridine ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-methoxyacridine and propanamide.
Condensation Reaction: The key step involves a condensation reaction between 6-chloro-2-methoxyacridine and propanamide in the presence of a suitable catalyst and solvent. This reaction forms the desired product, Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)-.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group at position 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential as an antimalarial agent and in the treatment of various parasitic infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound binds to DNA through intercalation between adjacent base pairs, leading to the inhibition of nucleic acid synthesis. Additionally, it may interfere with cellular processes by inhibiting enzymes such as phospholipase A2 .
Comparison with Similar Compounds
Similar Compounds
Quinacrine: An acridine derivative with similar structural features, used as an antimalarial and antiparasitic agent.
Mepacrine: Another acridine derivative with applications in the treatment of parasitic infections.
Acridine Orange: A fluorescent dye used for staining nucleic acids in biological research.
Uniqueness
Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit nucleic acid synthesis makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
77420-90-7 |
---|---|
Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-[(6-chloro-2-methoxyacridin-9-yl)amino]propanamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-11-3-5-14-13(9-11)17(20-7-6-16(19)22)12-4-2-10(18)8-15(12)21-14/h2-5,8-9H,6-7H2,1H3,(H2,19,22)(H,20,21) |
InChI Key |
CHNYCUZNPKRLAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.